molecular formula C7H5BrN2O B11887774 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B11887774
M. Wt: 213.03 g/mol
InChI Key: YLMQBXKOUGOPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyrrolo[1,2-c]pyrimidin-1(2H)-one within Heterocyclic Chemical Research

The pyrrolo[1,2-c]pyrimidine (B3350400) ring system belongs to the larger family of pyrrolopyrimidines, which are bicyclic heterocycles composed of a fused pyrrole (B145914) and pyrimidine (B1678525) ring. fishersci.com These scaffolds are of considerable interest in drug discovery and materials science due to their structural similarity to purines, the fundamental components of DNA and RNA. mdpi.com The specific pyrrolo[1,2-c]pyrimidine isomer has been a subject of synthetic exploration, with various methods developed for its construction. researchgate.netresearchgate.net Early syntheses were reported in the mid-20th century, and more efficient methods have since been developed, such as the base-induced condensation of pyrrole-2-carbaldehydes with reagents like toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. researchgate.net The functionalization of the core pyrrolo[1,2-c]pyrimidine structure is an active area of research, aimed at generating novel compounds with tailored electronic and biological properties. researchgate.net

Overview of the Established Academic Significance of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Systems

The academic significance of pyrrolopyrimidine systems is well-established, with derivatives exhibiting a wide spectrum of biological activities. mdpi.com Fused heterocyclic systems based on this scaffold have been investigated for their potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netnih.govresearchgate.net For example, research into new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines, a more complex related scaffold, has yielded compounds with potent anti-inflammatory and analgesic properties, some comparable to established drugs like indomethacin. nih.gov The inherent properties of the pyrrolo[1,2-c]pyrimidine nucleus, such as its planarity and potential for π–π stacking interactions, also make it an attractive candidate for investigation in materials science, including for applications in electrochemical sensors. researchgate.net

Rationale for Focused Investigation on 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one in Academic Research

The focused investigation of This compound stems primarily from its potential as a highly versatile synthetic intermediate. The introduction of a bromine atom onto a heterocyclic scaffold is a key strategic step in modern organic synthesis. ontosight.ai The carbon-bromine bond serves as a reactive handle for a multitude of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. osi.lv

Methodologies such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the site of bromination. osi.lvresearchgate.net This capability enables the systematic modification of the core scaffold, allowing researchers to generate large libraries of novel derivative compounds. By coupling the bromo-substituted core with various boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig), chemists can explore the structure-activity relationship (SAR) of the scaffold, fine-tuning its properties for a specific biological target or material application. researchgate.netrsc.org

For instance, studies on the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated its utility in synthesizing a range of 6-aryl derivatives via Suzuki coupling, leading to the discovery of potent anticancer agents. nih.gov The bromine atom at the 5-position of the pyrrolo[1,2-c]pyrimidin-1(2H)-one ring is similarly poised to act as a linchpin for synthetic diversification, providing a gateway to novel chemical entities that would be otherwise difficult to access. This strategic importance as a foundational building block is the primary driver for its synthesis and use in academic and industrial research. researchgate.net

Data Tables

To provide context for the physicochemical properties and synthetic utility of brominated heterocyclic compounds, the following tables present data for related structures.

Table 1: General Physicochemical Properties of a Related Compound: 5-Bromopyrimidine

This table outlines the calculated properties of 5-bromopyrimidine, a structurally related building block, to illustrate the typical characteristics of such molecules.

PropertyValueUnitSource
Molecular FormulaC₄H₃BrN₂- ontosight.ai
Molecular Weight158.98 g/mol chemeo.com
Octanol/Water Partition Coefficient (logP)1.239- chemeo.com
Water Solubility (logS)-2.17mol/L chemeo.com
McGowan's Characteristic Volume (McVol)80.920ml/mol chemeo.com

Data from Cheméo, based on Crippen and McGowan calculation methods. chemeo.com

Table 2: Illustrative Synthetic Application: Suzuki Cross-Coupling of a Related Bromo-pyrrolopyridine Intermediate

This table demonstrates the utility of a bromo-substituted pyrrolopyridine scaffold as a synthetic intermediate. It shows the yields of various aryl-substituted products obtained via a Palladium-catalyzed Suzuki cross-coupling reaction, highlighting the versatility of the carbon-bromine bond for creating molecular diversity. The reaction shown is: 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine + Arylboronic Acid → 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

EntryArylboronic Acid Substituent (Aryl Group)ProductYield (%)
12-methylphenyl6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
23-methylphenyl6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
34-ethoxyphenyl6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
4Naphthalen-2-yl6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52

Data adapted from a study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C7H5BrN2O/c8-5-2-4-10-6(5)1-3-9-7(10)11/h1-4H,(H,9,11)

InChI Key

YLMQBXKOUGOPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One

Retrosynthetic Analysis and Identification of Key Precursors for the 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one Core

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-5 bromine-carbon bond, leading to the parent pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold. This simplifies the synthetic challenge to two main stages: the construction of the core heterocyclic system and its subsequent regioselective bromination.

Further deconstruction of the pyrrolo[1,2-c]pyrimidin-1(2H)-one core can be envisioned through several pathways. One common approach involves disconnecting the pyrimidinone ring, which points to precursors such as a pyrrole-2-carboxamide or a related pyrrole-2-carboxylic acid derivative, and a two-carbon unit that can form the C(1)-N(2) portion of the pyrimidinone ring. An alternative disconnection of the pyrrole (B145914) ring could lead to appropriately substituted pyrimidine (B1678525) precursors.

Based on these disconnections, key precursors for the synthesis can be identified as:

Pyrrole-2-carbaldehyde or Pyrrole-2-carboxylic acid derivatives: These serve as the foundational pyrrole unit.

Isocyanates or Isocyanoacetates: These can provide the necessary atoms to form the pyrimidinone ring upon cyclization with a pyrrole precursor.

Substituted Pyrimidines: These can be used as building blocks for the construction of the fused pyrrole ring.

Classical and Contemporary Synthetic Routes to the Pyrrolo[1,2-c]pyrimidin-1(2H)-one System

The synthesis of the pyrrolo[1,2-c]pyrimidine (B3350400) ring system has evolved from classical methods to more efficient contemporary strategies.

Historically, the Boekelheide reaction , a variation of the Chichibabin reaction, provided an early entry into this class of compounds. researchgate.net More direct and powerful constructions were later developed. A significant advancement was the base-induced condensation of pyrrole-2-carbaldehydes with reagents like toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. researchgate.net These reactions proceed through a series of steps to afford the pyrrolo[1,2-c]pyrimidine core. For instance, the reaction of pyrrole-2-carbaldehyde with methyl isocyanoacetate leads to the formation of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters. researchgate.net

Contemporary approaches often employ multi-component reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from simple starting materials. A notable example is the microwave-assisted, one-pot, three-component synthesis of pyrrolo[1,2-c]pyrimidine derivatives from substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. acs.org This method is lauded for its rapidity, cost-effectiveness, and environmentally friendly nature. acs.org

Regioselective Bromination Strategies Targeting the C-5 Position of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Scaffold

With the pyrrolo[1,2-c]pyrimidin-1(2H)-one core in hand, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The electronic nature of the pyrrolo[1,2-c]pyrimidine system dictates that the pyrrole ring is more susceptible to electrophilic substitution than the pyrimidine ring.

Direct Halogenation Approaches Utilizing Bromine Sources

Direct bromination using electrophilic bromine sources is a common and effective method for halogenating electron-rich aromatic and heteroaromatic compounds. wikipedia.org For the pyrrolo[1,2-c]pyrimidine scaffold, reagents such as N-bromosuccinimide (NBS) and molecular bromine (Br₂) can be employed.

Studies on the bromination of 3,6-diphenylpyrrolo[1,2-c]pyrimidine with NBS in chloroform (B151607) have demonstrated that the reaction yields 5- and 7-monobromo derivatives, as well as the 5,7-dibromo derivative. rsc.org By controlling the stoichiometry of NBS, it is possible to selectively obtain the desired monobrominated product at the C-5 position. Increasing the amount of NBS leads to the formation of the dibrominated compound as the sole product. rsc.org The use of excess bromine in chloroform at room temperature has been shown to rapidly produce the 5,7-dibromo derivative. rsc.org

The general conditions for direct bromination are summarized in the table below.

Brominating AgentSolventConditionsOutcome
N-Bromosuccinimide (NBS)ChloroformStoichiometric control5-mono, 7-mono, and 5,7-dibromo derivatives
Bromine (Br₂)ChloroformRoom Temperature, Excess5,7-dibromo derivative

Palladium-Catalyzed Cross-Coupling Precursor Strategies for Bromine Introduction (e.g., Boronic Acid Ester Intermediates)

While direct bromination is often effective, palladium-catalyzed cross-coupling reactions offer an alternative and sometimes more controlled method for introducing a bromine atom. This typically involves the use of a precursor functional group, such as a boronic acid or boronic acid ester, which can then be converted to a bromide.

Although less common for the direct introduction of bromine, the principles of Suzuki-Miyaura and Stille cross-coupling reactions are relevant here. In a reverse approach to the more common coupling of a bromo-heterocycle with a boronic acid, one could envision the synthesis of a 5-(pinacolato)boronate ester of the pyrrolo[1,2-c]pyrimidin-1(2H)-one. This intermediate could then be subjected to a palladium-catalyzed reaction with a bromine source, such as copper(II) bromide, to install the bromine atom at the C-5 position.

Multi-Component Reaction Sequences Incorporating 5-bromo Functionality

Multi-component reactions (MCRs) provide a powerful strategy for the synthesis of complex molecules in a convergent manner. To obtain this compound, a 5-brominated precursor could be incorporated into an MCR.

For example, a three-component reaction could be designed using a 4-bromopyrrole-2-carbaldehyde as one of the starting materials. The subsequent condensation and cyclization with other components, such as an isocyanoacetate, would directly yield the this compound scaffold. The feasibility of such an approach is supported by the successful synthesis of various substituted pyrrolo[1,2-c]pyrimidines via MCRs. acs.org Microwave-assisted MCRs, in particular, have been shown to be highly efficient for the synthesis of fused pyrimidine systems. beilstein-journals.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, both the formation of the core structure and the subsequent bromination step need to be considered.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the bromination step, solvents such as chloroform and dimethylformamide (DMF) have been shown to be effective. wikipedia.orgrsc.org

Temperature: Reaction temperature is a critical factor. For direct bromination, reactions are often carried out at room temperature, while palladium-catalyzed couplings may require elevated temperatures.

Catalyst Loading: In the case of palladium-catalyzed reactions, minimizing the catalyst loading is crucial for cost-effectiveness on a larger scale.

Reaction Time: Optimizing reaction time is essential for maximizing throughput.

Work-up and Purification: Developing a simple and efficient work-up and purification protocol is vital for large-scale production.

A study on the scale-up of the synthesis of related pyrrolopyrimidine compounds highlighted the importance of addressing safety concerns and reproducibility issues encountered in laboratory procedures. acs.org The development of a reliable large-scale process often involves a thorough investigation of each reaction step to identify and mitigate potential hazards and inconsistencies. acs.org For instance, in a gram-scale synthesis of a brominated pyrrolo[1,2-a]quinoxaline, the reaction was successfully scaled up by adjusting the quantities of reactants and solvent, followed by a straightforward extraction and purification process. nih.gov

Below is a table summarizing the optimization of a representative bromination reaction of a pyrrolo[1,2-a]quinoxaline, which provides insights into the factors that would be relevant for the synthesis of this compound. nih.gov

EntrySolventTemperature (°C)Yield of C3-bromo product (%)Yield of C1,C3-dibromo product (%)
1DMSO605328
2DMSO80-Increased
3MeCN80High-

This data indicates that both solvent and temperature play a crucial role in the selectivity and yield of the bromination reaction.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is crucial for minimizing environmental impact and enhancing laboratory safety. rasayanjournal.co.in Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Modern approaches focus on improving atom economy, utilizing safer reagents, employing alternative energy sources, and simplifying reaction procedures.

Sustainable Synthesis of the Pyrrolo[1,2-c]pyrimidine Core

The construction of the pyrrolo[1,2-c]pyrimidine scaffold is the initial phase. Greener alternatives to classical methods are increasingly being developed. A notable green approach is the use of one-pot, multicomponent reactions, which streamline synthesis by reducing the number of intermediate purification steps, thus saving time, solvents, and energy. nih.gov

Microwave-assisted synthesis represents another significant advancement. nih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. For the synthesis of pyrrolo[1,2-c]pyrimidine derivatives, a microwave-assisted, one-pot, three-component reaction has been reported, using 1,2-epoxybutane (B156178) as a dual solvent and acid scavenger, highlighting a cost-effective and environmentally friendly pathway. nih.gov

Eco-Friendly Bromination Methodologies

The introduction of a bromine atom onto the heterocyclic core is a critical step. Traditionally, this is achieved using elemental bromine or N-bromosuccinimide (NBS), which pose significant safety and environmental hazards. Modern research focuses on benign brominating reagents and catalytic systems that offer higher safety, better selectivity, and reduced waste. acs.orgresearchgate.net

Several greener brominating systems have been developed for aromatic and heterocyclic compounds:

Bromide-Bromate Couple: An environmentally friendly method utilizes a bromide-bromate couple (e.g., KBr/KBrO₃) in an aqueous medium. acs.orgacs.org In-situ acidification of this mixture generates hypobromous acid (HOBr) as the reactive brominating species. This system avoids the use of harsh organic solvents and elemental bromine, offering high atom efficiency and operating under mild conditions. acs.orgresearchgate.net

Oxidant and Bromide Salt Systems: Combinations of an alkali metal bromide (like KBr or NH₄Br) with an oxidant such as Oxone are effective for the regioselective bromination of activated aromatic compounds. organic-chemistry.org These reactions can often be conducted in greener solvents like water or methanol (B129727) at ambient temperatures and may not require a catalyst. organic-chemistry.org

DMSO-HBr System: A system using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant with hydrobromic acid (HBr) provides an efficient and practical method for the bromination of arenes. organic-chemistry.org This approach is amenable to large-scale synthesis and avoids the use of more hazardous reagents. organic-chemistry.org

The table below compares various brominating agents based on green chemistry principles.

Reagent SystemTypeAdvantagesDisadvantagesKey Byproducts
**Elemental Bromine (Br₂) **TraditionalHighly reactiveHighly toxic, corrosive, volatile, low atom economyHBr
N-Bromosuccinimide (NBS) TraditionalSolid, easier to handle than Br₂Can require radical initiators, produces stoichiometric succinimide (B58015) wasteSuccinimide
KBr / KBrO₃ in H₂O GreenUses water as solvent, high atom efficiency, mild conditions, avoids Br₂ acs.orgacs.orgRequires acidic conditions for activationWater, salts
Oxone / KBr GreenCatalyst-free, mild conditions, can use green solvents (MeOH, H₂O) organic-chemistry.orgSubstrate scope can be limited to activated systemsKHSO₄, KHSO₅
DMSO / HBr GreenUses inexpensive and mild oxidant (DMSO), scalable organic-chemistry.orgProduces dimethyl sulfide (B99878) (odor)Dimethyl sulfide, water

Applying these principles, a potential sustainable synthesis for this compound would involve a microwave-assisted, one-pot synthesis of the core structure, followed by bromination using a bromide-bromate couple in an aqueous medium. This approach would significantly reduce the environmental footprint compared to traditional multi-step syntheses using hazardous materials.

The following table summarizes the application of green chemistry principles to the proposed synthetic strategy.

Green Chemistry PrincipleApplication to Synthesis of this compound
Prevention Designing a synthesis to minimize waste, such as using a bromide/bromate system where the only byproduct is water. acs.org
Atom Economy Utilizing multicomponent reactions to build the core, incorporating most atoms from the reactants into the final product. nih.gov
Less Hazardous Synthesis Replacing elemental bromine with safer alternatives like KBr/KBrO₃ or Oxone/KBr. acs.orgorganic-chemistry.org
Designing Safer Chemicals The target molecule is for research; this principle applies more to the process.
Safer Solvents & Auxiliaries Employing water or 1,2-epoxybutane instead of chlorinated solvents. nih.govacs.org
Design for Energy Efficiency Using microwave irradiation to reduce reaction times and energy consumption. nih.gov
Use of Renewable Feedstocks Not directly applicable based on current common starting materials for this scaffold.
Reduce Derivatives Using one-pot procedures to avoid protection/deprotection steps. nih.gov
Catalysis Employing catalytic systems where possible, although many green brominations are catalyst-free. acs.orgorganic-chemistry.org
Design for Degradation Not applicable to the synthesis of a stable chemical compound.
Real-time Analysis Using standard chromatographic and spectroscopic methods (TLC, LC-MS) to monitor reaction progress and prevent byproduct formation.
Inherently Safer Chemistry Avoiding volatile and highly toxic reagents like Br₂ reduces the potential for accidents.

By integrating these advanced methodologies, the synthesis of this compound can be aligned with the modern imperative for sustainable and environmentally conscious chemical production.

Chemical Reactivity and Derivatization Strategies of 5 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One

Reactivity Profiles of the C-5 Bromine Moiety in 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

The bromine atom at the C-5 position is located on the electron-deficient pyrimidine (B1678525) ring, rendering it susceptible to various substitution reactions. This strategic placement allows for its modification through nucleophilic aromatic substitution and its participation in numerous transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways at C-5

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic halides. In this compound, the pyrimidine ring's electron-withdrawing nature activates the C-5 position for attack by nucleophiles. While direct SNAr on this specific compound is not extensively documented in dedicated studies, the reactivity can be inferred from similar electron-deficient heterocyclic systems.

The reaction typically proceeds via a Meisenheimer-like intermediate, where a nucleophile adds to the carbon bearing the bromine, followed by the elimination of the bromide ion to restore aromaticity. Common nucleophiles for such transformations include:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages. These reactions often require a base to deprotonate the alcohol or phenol (B47542) and may necessitate elevated temperatures to proceed efficiently.

N-Nucleophiles: Amines, both aliphatic and aromatic, are effective nucleophiles for introducing C-N bonds. Acidic conditions can be employed to protonate the heterocyclic nitrogen atoms, further activating the ring system towards nucleophilic attack. Alternatively, thermal conditions or the use of a non-nucleophilic base can facilitate the reaction.

S-Nucleophiles: Thiolates are potent nucleophiles that can readily displace the bromide to form thioethers.

The efficiency of these SNAr reactions is contingent on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming new bonds at the C-5 position of this compound. The C-Br bond serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. The synthesis of 5-arylpyrrolo[1,2-c]pyrimidin-1(2H)-ones has been reported, strongly indicating the utility of this method. Drawing parallels from similar bromo-substituted pyrimidine and fused pyrimidine systems, a typical Suzuki reaction on this scaffold would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: For the synthesis of C-C triple bonds, the Sonogashira coupling offers a reliable pathway, reacting the aryl bromide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes. Studies on related bromo-substituted pyrazolo[1,5-a]pyrimidines demonstrate that this methodology is effective for introducing alkynyl moieties, which can serve as precursors for further synthetic elaborations.

Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of C-N bonds with a broad scope of amine coupling partners, including primary and secondary amines, anilines, and other N-heterocycles. The synthesis of related piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives via Buchwald-Hartwig cross-coupling highlights its applicability to similar fused nitrogen heterocycles. This reaction is crucial for creating analogues with diverse nitrogen-containing substituents. C-O bond formation via Buchwald-Hartwig-type reactions with alcohols or phenols is also a viable strategy.

The table below summarizes typical conditions for these cross-coupling reactions based on analogous heterocyclic systems.

Reaction Type Catalyst/Precatalyst Ligand Base Solvent Bond Formed Reference Analogy
Suzuki-MiyauraPd(dppf)Cl₂dppfK₂CO₃DimethoxyethaneC-C (Aryl)
Suzuki-MiyauraXPhosPdG2XPhosK₂CO₃Ethanol/WaterC-C (Aryl)
SonogashiraPd(PPh₃)₄ / CuIPPh₃Et₃NTHFC-C (Alkynyl)
Buchwald-HartwigPd₂(dba)₃BINAPNaOt-BuTolueneC-N (Amine)

Directed Ortho-Metalation and Lithiation Strategies Adjacent to the Bromine

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of this compound, the bromine atom, along with the pyrimidinone carbonyl and ring nitrogens, can potentially direct deprotonation to an adjacent position. The most likely site for such a metalation would be the C-4 position.

This transformation typically requires a strong, non-nucleophilic lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting organolithium intermediate is a potent nucleophile that can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), introducing a new substituent at the C-4 position. Research on the directed lithiation of a protected 4-chloropyrrolopyrimidine has shown that functionalization adjacent to a halogen is feasible on this ring system, providing a pathway to novel building blocks.

Reactivity and Functionalization of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Core

Beyond the reactivity imparted by the C-5 bromine, the core heterocyclic structure possesses its own distinct reactivity patterns, allowing for further derivatization.

Electrophilic Aromatic Substitution on Unsubstituted Ring Positions

The pyrrolo[1,2-c]pyrimidin-1(2H)-one ring system is composed of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyrimidinone ring. This electronic differentiation dictates the regioselectivity of electrophilic aromatic substitution reactions. The pyrrole moiety is expected to be more susceptible to attack by electrophiles. Based on the typical reactivity of pyrroles, electrophilic substitution would be predicted to occur at the C-7 or possibly the C-6 position.

Common electrophilic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).

Nitration: Using nitric acid in the presence of a strong acid like sulfuric acid.

Acylation: Friedel-Crafts acylation to introduce acyl groups.

Studies on the related pyrrolo[2,3-d]pyrimidine system have shown that electrophilic substitution, such as bromination, occurs preferentially on the pyrrole ring. This supports the prediction that electrophilic attack on this compound would occur on the pyrrole portion of the molecule.

Derivatization at the N1 and N2 Nitrogen Atoms

The name this compound indicates the presence of a proton at the N-2 position. This nitrogen, being part of a lactam (cyclic amide) system, can be functionalized through various reactions.

N-Alkylation: The N-2 proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate an anion that can be subsequently alkylated with alkyl halides or other electrophiles. The synthesis of pyrrolo[1,2-c]pyrimidinium salts via N-alkylation with reagents like methyl iodide or trimethyloxonium (B1219515) tetrafluoroborate (B81430) has been described, demonstrating the accessibility of this position for derivatization. This modification is significant as it can alter the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can lead to the formation of N-acyl derivatives at the N-2 position.

N-Arylation: While less common than alkylation, N-arylation could potentially be achieved using transition-metal-catalyzed methods, such as the Ullmann condensation or Buchwald-Hartwig amination, by coupling the N-2 position with an aryl halide.

Derivatization at the N-1 position is not feasible as it is a bridgehead nitrogen atom, and substitution would violate Bredt's rule and disrupt the aromaticity of the pyrrole ring.

Reactions Involving the Carbonyl Group of the Pyrimidin-1(2H)-one Ring

The carbonyl group at the 1-position of the this compound scaffold is part of a lactam system. The reactivity of this carbonyl is influenced by the bicyclic nature of the molecule. In such fused systems, the amide resonance can be attenuated due to ring strain, which in turn increases the electrophilicity of the carbonyl carbon. nih.gov This enhanced reactivity makes the carbonyl group a target for various nucleophilic attacks.

Potential derivatization strategies targeting this carbonyl group, based on the general reactivity of lactams, could include:

Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would result in the corresponding saturated pyrrolo[1,2-c]pyrimidine (B3350400) derivative. Milder reducing agents might selectively reduce the carbonyl to a hydroxyl group.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds could add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup. This provides a route to introduce a variety of alkyl, aryl, or vinyl substituents at the 1-position.

Conversion to Thione: The carbonyl group can be converted to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide. This transformation can significantly alter the electronic properties and biological activity of the molecule.

Condensation Reactions: While less common for lactams compared to ketones, under specific conditions, the carbonyl group might undergo condensation reactions with highly reactive methylene compounds.

It is important to note that specific experimental data on these reactions for this compound is not extensively documented in publicly available literature, and these proposed reactions are based on the known chemistry of related lactam-containing heterocyclic systems.

Stereochemical Considerations in the Synthesis and Derivatization of this compound

Stereochemistry plays a crucial role in determining the biological activity of molecules. In the context of this compound, stereochemical aspects can arise during both its synthesis and subsequent derivatization.

The core scaffold of this compound is planar and achiral. However, the introduction of stereocenters can occur through various reactions:

Asymmetric Synthesis: The development of enantioselective or diastereoselective methods for the synthesis of the pyrrolo[1,2-c]pyrimidine core, potentially through chiral pool synthesis or the use of chiral catalysts, could lead to enantiomerically enriched products.

Derivatization Reactions: Reactions at the carbonyl group or other positions of the ring system can introduce new stereocenters. For instance, the reduction of the carbonyl group to a hydroxyl group would create a chiral center at the 1-position. Similarly, additions of organometallic reagents to the carbonyl would also generate a stereocenter. The stereochemical outcome of such reactions would depend on the reaction conditions and the directing effects of the existing ring system.

Currently, the literature on stereoselective synthesis and derivatization specifically for this compound is limited. This represents an area with significant potential for future research, as the control of stereochemistry is often a key factor in the development of potent and selective therapeutic agents.

Development of Focused Chemical Libraries Based on the this compound Scaffold

The this compound scaffold is an attractive starting point for the construction of focused chemical libraries for drug discovery and chemical biology applications. The presence of a reactive bromine atom allows for a wide range of derivatizations using modern cross-coupling methodologies.

The development of a chemical library based on this scaffold would typically involve the parallel synthesis of a series of analogs where the bromine atom is replaced by various substituents. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose and could include:

Suzuki-Miyaura Coupling: Reaction with a variety of boronic acids or esters to introduce diverse aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.

Heck Coupling: Reaction with alkenes to introduce substituted vinyl groups.

Buchwald-Hartwig Amination: Reaction with a wide range of primary and secondary amines to introduce diverse amino substituents.

Stille Coupling: Reaction with organostannanes to introduce various carbon-based fragments.

These reactions can be performed in a high-throughput format, allowing for the rapid generation of a large number of diverse compounds. The resulting library of compounds can then be screened against various biological targets to identify new hits for drug development.

Below is a hypothetical data table illustrating the potential diversity that could be achieved in a chemical library derived from this compound using Suzuki-Miyaura coupling.

Compound IDR Group (from Boronic Acid)Molecular FormulaCalculated MW
Parent BrC7H4BrN3O226.03
Lib-001 PhenylC13H9N3O223.23
Lib-002 4-FluorophenylC13H8FN3O241.22
Lib-003 3-PyridylC12H8N4O224.22
Lib-004 2-ThienylC11H7N3OS229.26
Lib-005 CyclopropylC10H9N3O187.20

This table is for illustrative purposes and does not represent actual experimental data.

The systematic exploration of the chemical space around the this compound scaffold through the generation of focused libraries holds significant promise for the discovery of novel bioactive molecules.

Computational Chemistry and Theoretical Characterization of 5 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One

Electronic Structure, Molecular Orbital Analysis, and Frontier Orbital Theory Applied to 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one

There are no specific studies detailing the electronic structure or molecular orbital analysis of this compound. Such an analysis would typically involve quantum mechanical calculations to determine the arrangement of electrons within the molecule.

Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. wikipedia.org The energy and shape of these orbitals indicate where the molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For related heterocyclic compounds, the distribution of HOMO and LUMO lobes is used to understand reactivity trends. wuxibiology.com However, specific calculations of the HOMO-LUMO gap and orbital distributions for this compound have not been reported.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis of this compound, which would identify its most stable three-dimensional shapes, has not been documented. Such studies are essential for understanding how the molecule might interact with biological targets. Similarly, a potential energy surface map, which illustrates the energy of the molecule as a function of its geometry, is not available. For related pyrrolo[3,2-d]pyrimidine derivatives, conformational analysis has been used to understand how structural restrictions affect their biological activity. nih.gov

Prediction of Reactivity via Quantum Chemical Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Quantum chemical descriptors are used to predict the reactivity and stability of molecules. hakon-art.com These include Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack, and electrostatic potential maps, which show the distribution of charge. While these descriptors are powerful tools in computational chemistry, they have not been specifically calculated for this compound. The application of these descriptors to understand site selectivity in chemical reactions is a common practice in theoretical studies of novel compounds. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Modes, UV-Vis Electronic Transitions)

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can aid in their experimental identification.

NMR Chemical Shifts: There are no published theoretical predictions for the 1H and 13C NMR chemical shifts of this compound. Such predictions are valuable for interpreting experimental NMR spectra. ipb.pt

IR Vibrational Modes: A theoretical analysis of the infrared (IR) vibrational modes of this compound is not available. This type of analysis helps in assigning the peaks in an experimental IR spectrum to specific molecular vibrations. nih.gov

UV-Vis Electronic Transitions: Theoretical studies on the UV-Vis electronic transitions of this compound have not been reported. These calculations can predict the wavelengths at which a molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. mdpi.com

Computational Ligand-Protein Docking Studies for Hypothetical Biological Targets of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies have been performed on various pyrrolopyrimidine derivatives to investigate their potential as inhibitors for biological targets like kinases, there are no specific docking studies reported for this compound or its close derivatives against any hypothetical biological targets. nih.govresearchgate.net

Foundations for Quantitative Structure-Activity Relationship (QSAR) Modeling Using Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. zsmu.edu.ua The development of a QSAR model requires a dataset of compounds with known activities, from which molecular descriptors are calculated. These descriptors can include electronic, steric, and hydrophobic properties. As there is no available biological activity data for a series of compounds including this compound, the foundations for a QSAR model based on its molecular descriptors have not been established. For other classes of pyrrolopyrimidines, QSAR studies have been conducted to understand the relationship between their structural features and anti-inflammatory or other biological activities. nih.govuran.ua

In Vitro Biological Activity and Mechanistic Investigations of 5 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One Analogues

In Vitro Target Identification and Engagement Studies for 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivatives

Target identification for novel compounds like this compound derivatives would typically involve broad screening approaches to identify potential biological macromolecules with which they interact. Techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening could be employed. Cellular target engagement assays, for instance, the NanoBRET assay, are crucial to confirm that a compound binds to its intended target within a cellular environment. nih.gov For the broader class of pyrimidine-based compounds, targets often include protein kinases, as the pyrimidine (B1678525) core can serve as a hinge-binding motif. nih.gov

Enzyme Inhibition Assays and Determination of IC50/Ki Values (In Vitro Systems)

Should target identification reveal an interaction with an enzyme, detailed inhibition assays would be conducted. These assays measure the compound's ability to reduce the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity, would be determined. For example, studies on various pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2 Mpro have reported IC50 values, demonstrating the utility of this scaffold in enzyme inhibition. nih.gov Further kinetic studies would determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Table 1: Hypothetical Enzyme Inhibition Data for this compound Analogues

Compound Target Enzyme IC50 (µM) Ki (µM) Mechanism of Inhibition
Analogue 1 Kinase A Data not available Data not available Data not available
Analogue 2 Protease B Data not available Data not available Data not available
Analogue 3 Kinase C Data not available Data not available Data not available

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Receptor Binding Studies and Determination of Kd/Ki Values (In Vitro Systems)

If the compound is hypothesized to interact with a receptor, binding assays are performed to quantify this interaction. Radioligand binding assays or surface plasmon resonance (SPR) are common methods used to determine the dissociation constant (Kd) or binding affinity (Ki). These values represent the concentration of the compound required to occupy 50% of the receptors at equilibrium. While data for the specific title compound is unavailable, related pyrrolo-fused heterocycles have been investigated for their receptor interactions. mdpi.com

Cell-Based Assays for Phenotypic Screening and Cellular Pathway Modulation (In Vitro, e.g., cell proliferation, apoptosis, signal transduction)

Cell-based assays are critical for understanding the effect of a compound on cellular functions. For potential anticancer agents, cell proliferation assays (e.g., MTT or SRB assays) are used to determine the growth-inhibitory effects on various cancer cell lines. nih.gov For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values in the nanomolar to micromolar range. nih.govsemanticscholar.orgtandfonline.com Further assays would investigate the induction of apoptosis (e.g., Annexin V staining, caspase activity assays) and effects on cell cycle progression (e.g., flow cytometry). semanticscholar.orgtandfonline.com Effects on specific signal transduction pathways would be monitored by techniques like Western blotting to measure changes in protein phosphorylation or expression.

Table 2: Hypothetical Antiproliferative Activity of this compound Derivatives

Compound Cell Line Assay Type IC50 / GI50 (µM)
Analogue 1 MCF-7 (Breast) MTT Data not available
Analogue 2 A549 (Lung) SRB Data not available
Analogue 3 HT-29 (Colon) MTT Data not available

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Mechanistic Investigations at the Molecular and Sub-Cellular Level for Observed In Vitro Activities

To elucidate the mechanism of action, further molecular and sub-cellular studies are necessary. If a compound inhibits cell proliferation by arresting the cell cycle, the levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs) would be examined. tandfonline.com For compounds that induce apoptosis, the involvement of mitochondrial pathways (e.g., cytochrome c release) or death receptor pathways would be investigated. Immunofluorescence microscopy can be used to visualize effects on subcellular structures, such as the cytoskeleton. For example, some pyrrolopyridine derivatives have been shown to disrupt microtubule dynamics, a mechanism confirmed through tubulin polymerization assays and immunocytochemistry. nih.govsemanticscholar.org

In Vitro Selectivity Profiling against a Panel of Off-Targets and Related Biological Entities

Selectivity is a critical parameter for any potential therapeutic agent. To assess this, lead compounds are typically screened against a broad panel of related biological targets (e.g., a kinase panel) to identify potential off-target effects. A compound that is highly potent for its intended target but has minimal activity against other targets is considered selective. This profiling helps to predict potential side effects and provides a more complete understanding of the compound's biological activity. For many pyrimidine-based kinase inhibitors, kinome-wide selectivity profiling is a standard step to ensure that the observed cellular effects are due to the inhibition of the intended target kinase. nih.gov

Structure Activity Relationship Sar Studies Centered on the 5 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One Scaffold

Impact of the C-5 Bromine Substituent on the Biological Activity Profile of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivatives

Currently, there are no specific studies available that directly assess the impact of the C-5 bromine substituent on the biological activity profile of pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives. In medicinal chemistry, the introduction of a halogen atom, such as bromine, can have several effects on a molecule's properties. These include alterations in:

Lipophilicity: A bromine atom generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This could potentially enhance cell membrane permeability.

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the pyrrolopyrimidine ring system. This can, in turn, affect the molecule's ability to interact with biological targets through hydrogen bonding or other electronic interactions.

Steric Hindrance: The size of the bromine atom can introduce steric bulk, which may either promote or hinder binding to a target protein, depending on the topology of the binding site.

Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, leading to a longer biological half-life.

Without experimental data, the precise consequences of the C-5 bromine on the activity of pyrrolo[1,2-c]pyrimidin-1(2H)-one remain speculative.

Systematic Exploration of Substituent Effects at Various Ring Positions of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Core

A systematic exploration of substituent effects at various ring positions of the 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one core has not been documented. For the broader class of pyrrolopyrimidines, SAR studies have often revealed that the nature and position of substituents are critical for biological activity. For instance, in other pyrrolopyrimidine isomers, small alkyl or aryl groups at certain positions have been shown to be crucial for potency and selectivity against various biological targets.

A hypothetical SAR exploration for the this compound scaffold would involve synthesizing a library of compounds with diverse substituents at the available positions of the pyrrole (B145914) and pyrimidine (B1678525) rings and evaluating their biological activities. The data from such studies would be essential to build a comprehensive SAR model.

Stereochemical Implications for Biological Activity and Receptor Interactions

The stereochemistry of this compound and its derivatives and the implications for biological activity have not been specifically investigated. If a chiral center is introduced into the molecule, for example, through substitution at the 2-position of the pyrimidinone ring, it is highly probable that the resulting enantiomers would exhibit different biological activities. This is a common phenomenon in pharmacology, as biological targets such as enzymes and receptors are chiral and will interact differently with each enantiomer. The synthesis and biological evaluation of individual enantiomers would be necessary to determine the stereochemical requirements for optimal receptor interaction.

Development of Pharmacophore Models and Ligand Efficiency Metrics for this compound Derivatives

No pharmacophore models or calculations of ligand efficiency metrics have been published specifically for this compound derivatives. The development of a pharmacophore model requires a set of active compounds with known biological data. Such a model would identify the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement necessary for biological activity. Ligand efficiency metrics, which relate the potency of a compound to its size or other physicochemical properties, are valuable tools in drug discovery for optimizing lead compounds. The generation of these models and metrics is contingent on the availability of a dataset of active and inactive compounds based on the this compound scaffold.

Medicinal Chemistry Significance and Scaffold Potential of Pyrrolo 1,2 C Pyrimidin 1 2h One Systems

Evaluation of 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one as a Privileged Scaffold in Contemporary Drug Discovery

While extensive research on the specific compound this compound is not widely available in public literature, the parent pyrrolo[1,2-c]pyrimidine (B3350400) scaffold is considered a "privileged scaffold". Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The pyrimidine (B1678525) nucleus, a key component of this scaffold, is a cornerstone of many therapeutic agents, and its derivatives are well-regarded for their potent anticancer properties. nih.gov

The introduction of a bromine atom at the C-5 position of the pyrrolo[1,2-c]pyrimidin-1(2H)-one core is a strategic modification in medicinal chemistry. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the bromine atom can act as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse compound libraries for screening. The bromine atom can also form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its target protein.

The potential of this compound as a privileged scaffold lies in its ability to serve as a versatile starting point for the development of inhibitors for various enzyme families, particularly protein kinases. A novel series of 5-bromo-pyrimidine derivatives (not the fused system) were synthesized and showed potential as Bcr/Abl kinase inhibitors, suggesting that the 5-bromo-pyrimidine moiety can be a key pharmacophore for kinase inhibition. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives
Target ClassSpecific ExamplesRationale for Targeting
Protein KinasesTyrosine Kinases (e.g., Bcr/Abl), Serine/Threonine KinasesStructural similarity to ATP, potential for key interactions in the ATP-binding pocket.
Phosphoinositide 3-kinases (PI3Ks)PI3KαCondensed pyrrolo[1,2-c]pyrimidines have shown potent and selective PI3Kα inhibition. nih.gov
Enzymes in Nucleotide MetabolismThymidylate Synthase, Dihydrofolate ReductasePurine-like structure can interfere with nucleotide biosynthesis pathways.

Lead Optimization Strategies Based on the Core Structure of this compound

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For a lead compound based on the this compound scaffold, several optimization strategies can be envisioned.

One key strategy involves the modification of substituents on the pyrrolo[1,2-c]pyrimidine core. The bromine atom at the C-5 position serves as an excellent anchor point for introducing a variety of chemical moieties via well-established cross-coupling reactions like the Suzuki or Sonogashira reactions. This allows for the exploration of the chemical space around this position to identify substituents that can enhance binding affinity to the target protein. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of different aryl groups via a Suzuki coupling at a bromo-position led to significant variations in antiproliferative activities. nih.gov

Another optimization strategy would focus on modifications at other positions of the pyrrolo[1,2-c]pyrimidin-1(2H)-one ring system. For example, substitutions at the N-2 position or at other available positions on the pyrrole (B145914) ring could be explored to improve target engagement and modulate physicochemical properties.

Table 2: Lead Optimization Strategies for this compound
StrategyPosition of ModificationRationaleDesired Outcome
Suzuki CouplingC-5Introduce diverse aryl or heteroaryl groups to probe for additional binding interactions.Increased potency and selectivity.
Sonogashira CouplingC-5Introduce alkynyl groups to explore linear extensions into the binding pocket.Improved target engagement.
N-Alkylation/ArylationN-2Modify solubility and metabolic stability.Enhanced pharmacokinetic properties.
Substitution on the Pyrrole RingC-6, C-7Fine-tune electronic properties and steric interactions.Improved potency and selectivity.

Rational Design Approaches for Enhancing Potency, Selectivity, and Desired Pharmacological Profiles of Derivatives

Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. For derivatives of this compound, a structure-based design approach would be highly beneficial. If the crystal structure of a target protein in complex with a pyrrolo[1,2-c]pyrimidine analog is available, it can provide valuable insights into the key interactions that govern binding.

For example, molecular docking studies with condensed pyrrolo[1,2-c]pyrimidines as PI3Kα inhibitors revealed that a key hydrogen bond with the backbone amide of Val851 was crucial for binding. nih.gov This information can be used to design new derivatives of this compound that can form similar or even stronger interactions with the target. The bromine atom at C-5 can be strategically positioned to interact with specific residues in the binding pocket or to serve as an attachment point for functional groups that can form additional hydrogen bonds or hydrophobic interactions.

In the absence of a crystal structure, a ligand-based approach can be employed. This involves building a pharmacophore model based on a set of known active compounds. The this compound scaffold can then be decorated with functional groups that match the features of the pharmacophore model.

Bioisosteric Replacements of the Bromine Atom at C-5

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com The bromine atom at the C-5 position of the pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold can be replaced by a variety of bioisosteres.

Classical bioisosteres for a bromine atom include other halogens like chlorine or fluorine, as well as groups like the trifluoromethyl (-CF3) group. Replacing bromine with chlorine would result in a smaller and more electronegative substituent, which could alter the electronic properties of the ring system and its interactions with the target. The trifluoromethyl group is often used as a bioisostere for bromine as it has a similar size and can participate in dipole-dipole and other non-covalent interactions.

Non-classical bioisosteres for bromine could include the cyano (-CN) group, which is a strong hydrogen bond acceptor, or a small alkyl group like methyl (-CH3). The choice of the bioisostere would depend on the specific interactions that the bromine atom is making with the target protein and the desired changes in the molecule's properties.

Table 3: Potential Bioisosteric Replacements for the Bromine Atom at C-5
BioisostereRationale for ReplacementPotential Impact on Properties
-ClSmaller size, higher electronegativity.Altered electronic distribution, potential for improved metabolic stability.
-FSmallest halogen, strong C-F bond.Increased metabolic stability, potential for specific interactions.
-CF3Similar size to bromine, highly lipophilic.Increased lipophilicity, potential for improved cell permeability.
-CNLinear geometry, strong hydrogen bond acceptor.Introduction of a polar group, potential for new hydrogen bonding interactions.
-CH3Small, non-polar group.Increased lipophilicity, filling of small hydrophobic pockets.

Applications in Fragment-Based Drug Discovery (FBDD) Utilizing Substructures of this compound

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a fragment that binds is identified, it can be grown or linked with other fragments to generate a more potent lead compound.

The this compound molecule itself, or substructures thereof, could be valuable components of a fragment library. The pyrrolo[1,2-c]pyrimidine core is a rigid, bicyclic system that presents a well-defined three-dimensional shape for interaction with a protein's binding site. The bromine atom provides a vector for fragment elaboration, allowing for the systematic growth of the fragment into a more potent inhibitor.

The general principle of FBDD is that smaller fragments can explore chemical space more efficiently than larger, more complex molecules. drugdiscoverychemistry.com A fragment library containing the this compound core could be screened against a variety of targets. Hits from this screen would then be optimized by adding functional groups to the bromine position or other parts of the scaffold to improve binding affinity and develop a lead compound. This approach has been successfully used in the discovery of novel inhibitors for various targets.

Applications in Chemical Biology and Advanced Materials Science

Utilization of 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one as a Chemical Probe for Biological Systems

There is no available research in the scientific literature describing the use of this compound as a chemical probe for investigating biological systems.

Bioconjugation Strategies Leveraging the Reactivity of the C-5 Bromine Moiety

No studies have been published that detail bioconjugation strategies specifically employing the C-5 bromine moiety of this compound. The reactivity of aryl bromides is well-established in the context of cross-coupling reactions, which are frequently used in bioconjugation. However, the application of these methods to this specific compound has not been reported.

Development of Fluorescent or Luminescent Probes Incorporating the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Scaffold

While the broader class of pyrrolopyrimidines has been investigated for fluorescent properties, there is a lack of research on the development of fluorescent or luminescent probes based specifically on the this compound scaffold.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes

There are no available scientific reports on the exploration or application of this compound in the field of supramolecular chemistry or in self-assembly processes.

Challenges and Future Research Directions for 5 Bromo Pyrrolo 1,2 C Pyrimidin 1 2h One

Addressing Synthetic Challenges and Enhancing Scalability for Academic and Industrial Applications

The synthesis of the pyrrolo[1,2-c]pyrimidine (B3350400) ring system has been approached through various methods, including the base-induced condensation of pyrrole-2-carbaldehydes with reagents like toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of pyrimidinium N-ylides. nih.gov However, several challenges remain in the synthesis of these scaffolds, particularly for large-scale production.

Furthermore, the scalability of existing synthetic methods is often a concern. Reactions that perform well on a laboratory scale may not be easily transferable to industrial production due to factors such as reagent costs, reaction conditions (e.g., temperature, pressure), and purification methods. Future research should focus on developing robust and scalable synthetic protocols. The use of flow chemistry, for instance, could offer a more efficient and scalable approach to the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. researchgate.net

The introduction of the bromo group at the 5-position of the pyrrolo[1,2-c]pyrimidin-1(2H)-one core, while synthetically useful, can also present challenges. Halogenation reactions can sometimes lack regioselectivity, leading to mixtures of isomers that are difficult to separate. Developing selective and high-yielding bromination methods for this specific scaffold is an important research direction.

Development of Novel and More Efficient Derivatization Methodologies for the Pyrrolo[1,2-c]pyrimidin-1(2H)-one Scaffold

The 5-bromo substituent on the pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold is a key feature that allows for a wide range of derivatization reactions, primarily through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.gov These reactions enable the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position, allowing for the exploration of a broad chemical space and the fine-tuning of biological activity.

However, there is a need to develop more efficient and versatile derivatization methodologies. This includes the exploration of newer cross-coupling technologies that utilize more sustainable catalysts and reaction conditions. Furthermore, the development of methods for direct C-H functionalization at other positions of the pyrrolo[1,2-c]pyrimidin-1(2H)-one ring system would be highly valuable, as it would allow for derivatization without the need for pre-functionalized starting materials. mdpi.com

Another area for future research is the exploration of a wider range of chemical transformations of the bromo group. For example, conversion of the bromo group to other functional groups such as amino, cyano, or thiol groups could provide access to novel classes of derivatives with different biological properties.

The following table provides examples of derivatization reactions that have been applied to related pyrrolopyrimidine scaffolds, which could be adapted for 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one.

Reaction TypeReagents and ConditionsPotential Application on this compound
Suzuki Cross-CouplingArylboronic acid, Pd catalyst, baseIntroduction of aryl or heteroaryl groups at the 5-position
N-arylationArylboronic acid, copper catalystFunctionalization of the pyrrole (B145914) nitrogen
HalogenationN-halosuccinimide (NCS, NBS, NIS)Introduction of additional halogen atoms
AminationAromatic amines, Tf2O, 2-OMe-PyIntroduction of amino substituents

Elucidation of Novel Biological Targets and Mechanisms of Action for Pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivatives

Pyrrolopyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govacs.org However, for many of these derivatives, the specific biological targets and mechanisms of action are not well understood.

A key challenge and future research direction is the identification and validation of the molecular targets of pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives. This can be achieved through a combination of experimental approaches, such as affinity chromatography, proteomics, and genetic screens, as well as computational methods like molecular docking and simulations. nih.gov

Once potential targets are identified, it is crucial to elucidate the precise mechanism by which the compounds exert their biological effects. This may involve studying their effects on enzyme activity, protein-protein interactions, or signaling pathways. A deeper understanding of the mechanism of action is essential for the rational design of more potent and selective drug candidates.

For instance, some pyrrolopyrimidine derivatives have been shown to act as kinase inhibitors. nih.gov Future research could explore the potential of this compound derivatives as inhibitors of specific kinases involved in cancer or inflammatory diseases. The table below shows examples of biological targets for related pyrrolopyrimidine scaffolds.

Compound ClassBiological TargetTherapeutic Area
Pyrrolo[2,3-d]pyrimidine derivativesAxl kinaseCancer
Pyrrolo[2,3-d]pyrimidine derivativesTANK binding kinase 1 (TBK1)Inflammatory diseases
Pyrrolo[3,2-c]pyridine derivativesTubulinCancer
Pyrrolo[3,2-d]pyrimidine derivativesNeuropeptide Y5 ReceptorObesity

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is becoming increasingly important in drug discovery. nih.gov These computational tools can be used to accelerate the design and optimization of novel compounds with desired biological activities and pharmacokinetic properties.

For the pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold, AI and ML could be applied in several ways. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. nih.gov This can help to prioritize the synthesis of the most promising compounds, saving time and resources.

Generative models, a type of AI, can be used to design novel molecules with specific properties. nih.gov By training these models on known active compounds and their targets, it is possible to generate new chemical structures that are likely to have the desired biological activity. This approach could be used to explore the chemical space around the pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold and identify novel drug candidates.

Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. This is crucial for the early identification of potential liabilities that could lead to failure in later stages of drug development.

Exploration of Emerging Therapeutic Areas for Pyrrolo[1,2-c]pyrimidin-1(2H)-one Scaffolds in Academic Research

While pyrrolopyrimidines have been primarily investigated for their anticancer and anti-inflammatory properties, there is potential for these compounds to be active in other therapeutic areas. mdpi.com Academic research plays a crucial role in exploring these new possibilities.

One emerging area is the development of agents targeting neurodegenerative diseases. Given the structural diversity that can be achieved with the pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold, it is plausible that derivatives could be designed to interact with targets relevant to diseases such as Alzheimer's or Parkinson's.

Another area of interest is infectious diseases. The rise of antibiotic resistance highlights the urgent need for new antimicrobial agents. The pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold could serve as a starting point for the development of novel antibiotics with new mechanisms of action. For example, related pyrrolopyrimidine derivatives have shown activity against Candida albicans. acs.org

Furthermore, the unique electronic and photophysical properties of some pyrrolopyrimidine derivatives suggest their potential application in areas beyond therapeutics, such as in the development of fluorescent probes for biological imaging or as materials for organic electronics. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one, and how can computational methods optimize these pathways?

  • Answer : Traditional synthesis of pyrrolo-pyrimidinones often involves halogenation or cyclization reactions. To optimize pathways, computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, reducing trial-and-error experimentation. For example, automated workflows combining molecular dynamics and information science tools (e.g., machine learning) can prioritize reaction conditions with high thermodynamic feasibility . Experimental validation should follow, focusing on regioselectivity control during bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for structural elucidation, particularly to confirm bromine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. If data conflicts (e.g., unexpected coupling constants in NMR), cross-validate with computational NMR prediction tools (e.g., DFT-based chemical shift calculations) and replicate experiments under controlled conditions (e.g., solvent purity, temperature) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Answer : A fractional factorial DoE matrix can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

FactorLevels (-1, 0, +1)
Temperature (°C)80, 100, 120
Solvent (Dielectric)DMF (37), THF (7.5), DCM (3.1)
Catalyst (mol%)5, 10, 15
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. This approach minimizes experiments while maximizing information gain, as demonstrated in reaction optimization studies .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Answer : Discrepancies may arise from impurities or measurement protocols. Use orthogonal methods:

  • Solubility : Compare shake-flask (experimental) vs. COSMO-RS (computational) predictions.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
    Cross-referencing with high-purity samples (>99%, verified by elemental analysis) and standardized testing conditions (e.g., ICH guidelines) reduces variability .

Q. How can reactor design principles improve scalability for this compound synthesis?

  • Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic bromination steps. Key considerations:

  • Residence time distribution : Optimized via computational fluid dynamics (CFD) to prevent byproduct formation.
  • Mixing efficiency : Use static mixers or segmented flow to ensure uniform reagent distribution.
    Pilot-scale studies should align with reaction engineering fundamentals (e.g., Damköhler number analysis) to maintain selectivity during scale-up .

Methodological Guidance for Data Collection

  • Table 1 : Example DoE Framework for Reaction Optimization

    RunTemp (°C)SolventCatalyst (mol%)Yield (%)Purity (%)
    180DMF56288
    2120THF157892
    ..................
    Note: Central composite designs are recommended for non-linear response surfaces .
  • Table 2 : Cross-Validation of Physicochemical Data

    PropertyExperimental ValueComputational PredictionDiscrepancy (%)
    LogP1.81.6 (COSMO-RS)11.1
    Aqueous Solubility0.45 mg/mL0.39 mg/mL13.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.